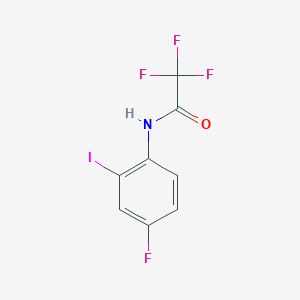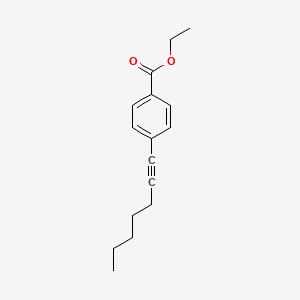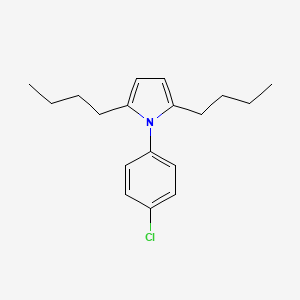
2,5-Dibutyl-1-(4-chlorophenyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibutyl-1-(4-chlorophenyl)-1H-pyrrole is an organic compound with the molecular formula C18H26ClN. It belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of two butyl groups at positions 2 and 5, and a 4-chlorophenyl group at position 1 of the pyrrole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibutyl-1-(4-chlorophenyl)-1H-pyrrole can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 2,5-dibutylpyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst concentration, to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibutyl-1-(4-chlorophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield pyrrolidines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce pyrrolidines. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrrole nitrogen.
Applications De Recherche Scientifique
2,5-Dibutyl-1-(4-chlorophenyl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the development of specialty chemicals, dyes, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,5-Dibutyl-1-(4-chlorophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibutyl-1-phenyl-1H-pyrrole: Lacks the chlorine substituent on the phenyl ring.
2,5-Dibutyl-1-(4-fluorophenyl)-1H-pyrrole: Contains a fluorine substituent instead of chlorine.
2,5-Dibutyl-1-(4-methylphenyl)-1H-pyrrole: Features a methyl group on the phenyl ring.
Uniqueness
2,5-Dibutyl-1-(4-chlorophenyl)-1H-pyrrole is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, potentially enhancing the compound’s potency and selectivity in biological systems.
Propriétés
Numéro CAS |
827017-57-2 |
|---|---|
Formule moléculaire |
C18H24ClN |
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
2,5-dibutyl-1-(4-chlorophenyl)pyrrole |
InChI |
InChI=1S/C18H24ClN/c1-3-5-7-16-13-14-17(8-6-4-2)20(16)18-11-9-15(19)10-12-18/h9-14H,3-8H2,1-2H3 |
Clé InChI |
SPRMICSRDXLZLF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(N1C2=CC=C(C=C2)Cl)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)
![4-[(4-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B14212072.png)
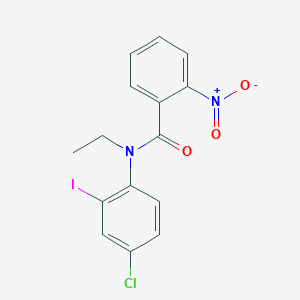


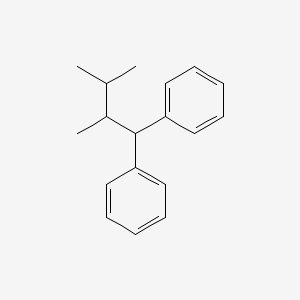
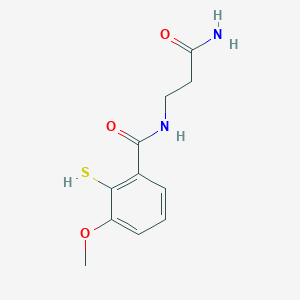

![2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde](/img/structure/B14212093.png)
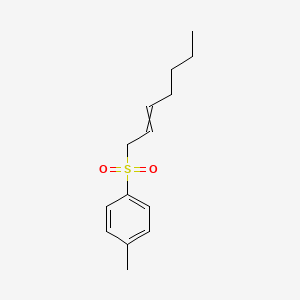
methanone](/img/structure/B14212100.png)
